5-(pyridin-4-yl)pyrrolidin-2-one
Description
Overview of Pyrrolidin-2-one Scaffold in Contemporary Medicinal Chemistry
The pyrrolidin-2-one, a five-membered lactam, is a versatile and privileged scaffold in modern medicinal chemistry. ontosight.ai Its prevalence in drug design is attributed to several key features. The saturated nature of the pyrrolidinone ring allows for a three-dimensional exploration of chemical space, a desirable characteristic for enhancing molecular diversity and improving clinical success rates. nih.govresearchgate.net This non-planar structure, a result of "pseudorotation," provides a unique 3D coverage that is advantageous for interacting with biological targets. nih.govresearchgate.net
Furthermore, the pyrrolidin-2-one scaffold often contains chiral centers, which are crucial for stereospecific interactions with proteins and can significantly influence a molecule's biological activity and safety profile. nih.govresearchgate.net The ability to introduce various substituents at different positions on the ring allows for the fine-tuning of physicochemical properties and pharmacological activity. As a result, pyrrolidin-2-one derivatives have been investigated for a wide array of therapeutic applications, including as antiviral, anticancer, and neuroprotective agents. ontosight.aifrontiersin.org
Significance of the 5-(pyridin-4-yl)pyrrolidin-2-one Chemical Core in Drug Discovery
The specific incorporation of a pyridin-4-yl group at the 5-position of the pyrrolidin-2-one ring has led to the identification of a chemical core with significant potential in drug discovery. A notable example of its importance is in the field of antimalarial research. nih.govacs.orgacs.org
Derivatives of 1-(pyridin-4-yl)pyrrolidin-2-one have been identified as a novel class of antimalarial agents that target the Plasmodium cytoplasmic prolyl-tRNA synthetase (PRS). nih.govacs.orggriffith.edu.au This enzyme is a clinically validated target for antimalarial drugs. Screening of a library of human PRS ATP-site binders revealed that these compounds exhibit potent activity against resistant strains of Plasmodium falciparum and also inhibit the development of liver schizonts. nih.govacs.org
The frontrunner compound from these studies, along with its active enantiomer, demonstrated low nanomolar activity against various P. falciparum laboratory strains and clinical isolates of both P. falciparum and P. vivax. nih.govresearchgate.net This highlights the potential of the this compound core to overcome existing drug resistance mechanisms in malaria. nih.gov The potent activity against both blood and liver stages of the parasite makes this scaffold a compelling starting point for the development of prophylactic antimalarial drugs. nih.govacs.org
Table 1: Biological Activity of Representative 1-(pyridin-4-yl)pyrrolidin-2-one Derivatives
| Compound | P. falciparum 3D7 IC₅₀ (nM) | HEK293 CC₅₀ (nM) | Selectivity Index (SI) |
|---|---|---|---|
| 1 | 10 | 769 | >50 |
| 1-S (active enantiomer) | - | - | - |
Data sourced from a study on the repositioning of 1-(pyridin-4-yl)pyrrolidin-2-one derivatives as antimalarial agents. nih.govacs.org
Current Research Landscape and Knowledge Gaps for this compound and its Derivatives
The current research landscape for this compound and its derivatives is largely focused on its application as an antimalarial agent. Studies have successfully identified its molecular target and demonstrated its efficacy in vitro and in a humanized murine model of P. falciparum malaria. nih.gov
However, several knowledge gaps remain. A primary challenge is achieving sufficient on-target selectivity. nih.govacs.org While the compounds show promising activity against the parasite, further optimization is required to minimize potential off-target effects and ensure a favorable safety profile for human use.
Another area requiring further investigation is the compound's pharmacokinetic properties. Initial studies have shown low to moderate microsomal stability, which could impact its in vivo efficacy and duration of action. nih.gov Additionally, the slow killing profile and the propensity to develop resistance in vitro are unfavorable characteristics for treating active malaria infections, although they are less of a concern for prophylactic use. nih.govresearchgate.net
Future research will need to address these limitations through medicinal chemistry efforts aimed at improving selectivity, metabolic stability, and the speed of parasiticidal action.
Scope and Objectives of Academic Investigations on this compound
The primary objective of ongoing and future academic investigations into this compound is to optimize its potential as a novel therapeutic agent, particularly for the prevention of malaria. The scope of this research encompasses several key areas:
Structure-Activity Relationship (SAR) Studies: To systematically modify the chemical structure of the this compound core to understand how different substituents influence its biological activity, selectivity, and pharmacokinetic properties.
Target-Based Drug Design: To utilize the knowledge of the compound's interaction with Plasmodium PRS to design more potent and selective inhibitors.
In Vivo Efficacy and Safety Studies: To conduct further preclinical studies in relevant animal models to evaluate the efficacy, safety, and pharmacokinetic profile of optimized lead compounds.
Exploration of Other Therapeutic Applications: While the current focus is on malaria, the versatile nature of the pyrrolidin-2-one scaffold suggests that derivatives of this compound could be investigated for other therapeutic targets, such as those in oncology or infectious diseases. ebi.ac.uknih.gov
Properties
CAS No. |
1824383-45-0 |
|---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 Pyridin 4 Yl Pyrrolidin 2 One Analogs
Strategies for the Synthesis of the 5-(pyridin-4-yl)pyrrolidin-2-one Core Structure
The construction of the this compound scaffold can be achieved through several synthetic strategies, each offering distinct advantages in terms of efficiency, atom economy, and substrate scope.
One-Pot Synthetic Approaches for Pyrrolidin-2-ones
One-pot syntheses provide an efficient means to construct complex molecules like pyrrolidin-2-ones from simple starting materials in a single reaction vessel, minimizing purification steps and resource consumption. researchgate.netnih.govrsc.org A notable one-pot method involves the reaction of donor-acceptor (DA) cyclopropanes with primary amines, such as anilines and benzylamines. This process, initiated by a Lewis acid, involves the ring-opening of the cyclopropane (B1198618) followed by lactamization to yield 1,5-substituted pyrrolidin-2-ones. nih.govmdpi.comnih.gov This transformation can be carried out as a one-vessel operation, efficiently producing the desired γ-lactams. nih.gov Another approach utilizes the ultrasound-promoted multicomponent synthesis of substituted 3-pyrrolin-2-ones from anilines, diethyl acetylenedicarboxylate, and aldehydes, with citric acid acting as a green catalyst. rsc.org
A study demonstrated the one-pot synthesis of 1,5-substituted pyrrolidin-2-ones from DA cyclopropanes and various primary amines. mdpi.com The reaction proceeds via a Lewis acid-catalyzed ring-opening, followed by in situ lactamization and dealkoxycarbonylation. mdpi.com This method showcases broad applicability with a variety of substituted anilines and benzylamines. mdpi.comnih.gov
| Starting Materials | Reagents | Product | Yield (%) | Reference |
| Dimethyl 2-(4-methylphenyl)cyclopropane-1,1-dicarboxylate, p-anisidine | Ni(ClO₄)₂∙6H₂O, AcOH, Toluene (B28343), NaOH, Ethanol, Water | 1-(4-Methoxyphenyl)-5-(p-tolyl)pyrrolidin-2-one | 45 | nih.gov |
| Dimethyl 2-(thiophen-2-yl)cyclopropane-1,1-dicarboxylate, 2-bromo-4-methylaniline | Ni(ClO₄)₂∙6H₂O, AcOH, Toluene, NaOH, Ethanol, Water | 1-(2-Bromo-4-methylphenyl)-5-(thiophen-2-yl)pyrrolidin-2-one | 58 | nih.gov |
| Dimethyl 2-(2-nitrophenyl)cyclopropane-1,1-dicarboxylate, aniline | Y(OTf)₃, DCE, AcOH, Toluene, NaOH, Ethanol, Water | 5-(2-Nitrophenyl)-1-phenylpyrrolidin-2-one | 41 | nih.gov |
| Dimethyl 2-(pyridin-3-yl)cyclopropane-1,1-dicarboxylate, 4-methoxyaniline | Ni(ClO₄)₂∙6H₂O, DCE, AcOH, Toluene, NaOH, Water | 1-(4-Methoxyphenyl)-5-(pyridin-3-yl)pyrrolidin-2-one | 33 | nih.gov |
Multi-Component Reactions (e.g., Ugi-Zhu Reaction) for Pyrrolo[3,4-b]pyridin-5-ones
Multi-component reactions (MCRs) are powerful tools for the rapid assembly of complex molecular scaffolds. The Ugi-Zhu three-component reaction (UZ-3CR) is a prominent example used to synthesize pyrrolo[3,4-b]pyridin-5-ones. mdpi.commdpi.comnih.govnih.govtandfonline.com This reaction typically involves the coupling of an aldehyde, an amine, and an isocyanoacetamide to form a 5-aminooxazole intermediate. mdpi.commdpi.com This intermediate then undergoes a cascade sequence, often involving an aza Diels-Alder cycloaddition with a dienophile like maleic anhydride (B1165640), followed by N-acylation, decarboxylation, and dehydration to afford the final pyrrolo[3,4-b]pyridin-5-one core. mdpi.commdpi.com The use of microwave irradiation and catalysts such as ytterbium triflate or cerium(III) chloride can enhance the efficiency of this process. mdpi.comnih.govtandfonline.com
A series of pyrrolo[3,4-b]pyridin-5-ones were synthesized in moderate to good yields (20–92%) via a one-pot process coupling the UZ-3CR with a subsequent cascade sequence. mdpi.com This method utilized ytterbium triflate as a catalyst and toluene as the solvent under microwave heating. mdpi.com
| Aldehyde | Amine | Isocyanide | Product | Yield (%) | Reference |
| Benzaldehyde | Aniline | α-Isocyano-N-phenylacetamide | 2-Phenyl-6-(phenyl)-pyrrolo[3,4-b]pyridin-5-one | 92 | mdpi.com |
| 4-Chlorobenzaldehyde | Aniline | α-Isocyano-N-phenylacetamide | 6-(4-Chlorophenyl)-2-phenyl-pyrrolo[3,4-b]pyridin-5-one | 85 | mdpi.com |
| 2-Furaldehyde | Benzylamine | α-Isocyano-N-benzylacetamide | 6-(Furan-2-yl)-2-benzyl-pyrrolo[3,4-b]pyridin-5-one | 82 | nih.gov |
Lactamization and Cyclization Reaction Pathways
Lactamization, the formation of a cyclic amide, is a key step in the synthesis of pyrrolidin-2-ones. This can be achieved through the cyclization of γ-amino esters. nih.gov For instance, crude γ-amino esters generated from the ring-opening of cyclopropanes can be efficiently cyclized by refluxing in toluene with acetic acid. nih.gov Another approach involves the iridium-catalyzed reductive generation of azomethine ylides from amides or lactams, which then undergo [3+2] dipolar cycloaddition reactions to form functionalized pyrrolidines. acs.org
Copper-Catalyzed Intramolecular C–H Amination in Pyrrolidine (B122466) Synthesis
Copper-catalyzed intramolecular C-H amination has emerged as a powerful method for the synthesis of pyrrolidines. nih.govacs.orgnih.govacs.org This reaction typically involves the use of N-haloamides as substrates and a copper catalyst, such as a copper(I) complex with a tris(pyrazolyl)borate (Tp) ligand. nih.govacs.orgnih.govacs.org The mechanism is believed to involve the formation of a nitrogen-centered radical, which undergoes a 1,5-hydrogen atom transfer (HAT) to generate a carbon-centered radical, followed by C-N bond formation to close the pyrrolidine ring. sustech.edu.cn This method has been successfully applied to the synthesis of α-quaternary pyrrolidines from N-chlorosulfonamides. sustech.edu.cn
Mechanistic studies have shown that the nature of the halide in the N-X amide and the substituents on the Tp ligand significantly affect the reaction efficiency. nih.govacs.orgnih.govacs.org N-fluoroamides are often preferred over N-chloroamides due to more favorable reaction pathways. nih.govacs.org
Derivatization and Functionalization of this compound Analogs
Once the core pyrrolidin-2-one structure is established, further modifications can be introduced to explore the structure-activity relationship (SAR) for various biological targets.
Modifications on the Pyrrolidin-2-one Lactam Ring
The pyrrolidin-2-one lactam ring offers several sites for modification. For example, the nitrogen atom can be functionalized with different substituents. In the context of pyrrolidine-2,5-diones, modifications at the nitrogen and at the 3- and 4-positions of the pyrrolidine ring have been explored to develop dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov Additionally, α-arylation of pyrrolidines can be achieved through a one-pot method using a quinone monoacetal as an oxidizing agent and DABCO as a base. nih.gov This allows for the introduction of various aryl groups at the position alpha to the nitrogen atom. nih.gov
Substitutions and Modifications on the Pyridine (B92270) Moiety
The pyridine ring of this compound is a key site for chemical modification to generate analogs with diverse properties. Various synthetic strategies have been employed to introduce a wide range of substituents onto the pyridine nucleus.
One common approach involves the use of pre-functionalized pyridines as starting materials for the synthesis of the pyrrolidinone ring system. For instance, 4-substituted pyridines can be reacted with silylborane reagents under photoirradiation to initiate a ring contraction, ultimately forming pyrrolidine derivatives. nih.gov This method allows for the incorporation of substituents such as methyl, benzyl (B1604629), n-propyl, and phenyl groups at the 5-position of the resulting 2-azabicyclo[3.1.0]hex-3-ene skeleton, which serves as a precursor to the desired pyrrolidinone. nih.gov The stereoselectivity of this reaction can be influenced by the steric bulk of the substituent on the pyridine ring. nih.gov
Another strategy focuses on the direct modification of the pyridine ring in a pre-existing this compound scaffold. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Chan-Lam reactions, are powerful tools for this purpose. nih.govnih.gov For example, an iodo-substituted pyridine precursor can undergo a Catellani reaction, which combines a palladium-catalyzed C-H activation and a cross-coupling reaction, to introduce multiple substituents onto the pyridine ring. nih.gov Similarly, Chan-Lam C-N coupling can be used to attach various aryl and heteroaryl groups to the nitrogen atom of the pyridine ring. nih.gov
The introduction of functional groups can also be achieved through cyclization reactions. For example, 1,5-dicarbonyl compounds, derived from the reaction of enones with appropriate reagents, can be cyclized with hydroxylamine (B1172632) hydrochloride to form highly substituted pyridines. nih.gov Furthermore, fused pyridine analogs can be synthesized through various methods, including Diels-Alder reactions and microwave-promoted synthesis. nih.gov
These modifications on the pyridine moiety are crucial for modulating the physicochemical and biological properties of the resulting analogs. For example, in the context of developing antimalarial agents, modifications at the heterocyclic moiety attached to the benzylic group were well-tolerated and did not negatively impact selectivity against mammalian cells. mit.edu
Synthesis of Hybrid Structures Incorporating the this compound Scaffold (e.g., Oxadiazol-2-thiones)
The this compound scaffold can be integrated into more complex molecular architectures to create hybrid structures with potentially enhanced or novel biological activities. A notable example is the synthesis of hybrids containing 1,2,4-oxadiazole (B8745197) or 1,3,4-oxadiazole (B1194373) moieties.
A common strategy for synthesizing such hybrids involves multi-component reactions. For instance, a liquid-phase combinatorial synthesis has been developed for novel substituted 5-(1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thiones. nih.gov This method utilizes a Biginelli-type three-component condensation of 1-(3-aryl-1,2,4-oxadiazol-5-yl)acetones, thiourea, and various benzaldehydes. nih.gov
Another approach involves the cyclocondensation of an amidine oxime with trichloroacetic anhydride to form the 1,2,4-oxadiazole ring. acs.org The amidine oxime itself is prepared from a corresponding nitrile. acs.org The pyridine moiety can be introduced via SNAr chemistry with an appropriate amine. acs.org
The synthesis of 1,3,4-oxadiazole hybrids can be achieved through the dehydrative cyclization of a thiosemicarbazide (B42300) intermediate using reagents like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) (EDCI). acs.org The thiosemicarbazide is formed by reacting an isothiocyanate with a hydrazide. acs.org
Furthermore, indole-tethered lookchem.comcore.ac.uktandfonline.comoxadiazolo[3,2-a]pyrimidin-5-one hybrids have been synthesized via [4+2] cycloaddition reactions of functionalized 1,3-diazabuta-1,3-dienes with indole-ketenes. nih.gov These complex molecular hybrids are then characterized by various spectroscopic techniques. nih.gov
The rationale behind creating these hybrid structures is often to combine the pharmacophoric features of different heterocyclic systems. For example, the combination of thiazolidinediones and 1,3,4-oxadiazoles was explored to potentially enhance α-amylase and α-glucosidase inhibition activity. rsc.org
Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers
The stereochemistry of the 5-position of the pyrrolidin-2-one ring is often crucial for the biological activity of its derivatives. Therefore, methods for the stereoselective synthesis and chiral resolution of this compound enantiomers are of significant importance.
Stereoselective Synthesis:
One of the most common approaches to obtaining enantiomerically pure pyrrolidine derivatives is to start from a chiral precursor. Proline and its derivatives, such as 4-hydroxyproline, are widely used as chiral building blocks. mdpi.com These readily available and optically pure compounds can be functionalized to introduce the desired pyridine moiety.
Asymmetric synthesis methods are also employed to create the chiral center at the 5-position. For example, 1,3-dipolar cycloaddition reactions between a chiral nitrone and N-substituted maleimides can lead to the formation of enantiopure spiro-fused heterocycles with high enantio- and diastereoselectivity. nih.gov Another strategy involves the asymmetric azomethine cycloaddition to olefins or aza-Michael reactions. researchgate.net
A photo-promoted ring contraction of pyridines with a silylborane reagent has been shown to produce pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.gov The relative stereochemistry of the product can be controlled, and this method offers a practical route to functionalized pyrrolidines. nih.gov
Chiral Resolution:
Kinetic resolution is a powerful technique for separating enantiomers. Lipase-catalyzed reactions have been successfully used for the kinetic resolution of 5-hydroxypyrrolidin-2-one (B122266) derivatives. lookchem.com For instance, Lipase (B570770) PS from Pseudomonas cepacia can catalyze the transesterification of 5-acetoxy-1-benzylpyrrolidin-2-one, leading to the separation of the (R)-hydroxylactam and the (S)-acetate with good enantiomeric excess. lookchem.com The enantioselectivity of this reaction can be dependent on the presence or absence of N-protection on the pyrrolidinone ring. lookchem.com
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used analytical and preparative method for separating enantiomers. lookchem.com For example, chiral separation of a racemic mixture of a 1-(pyridin-4-yl)pyrrolidin-2-one derivative revealed that the antiplasmodial activity was almost exclusively associated with the S-enantiomer. mit.edu
General Spectroscopic and Spectrometric Characterization Methodologies for Synthesized Compounds
The structural elucidation of synthesized this compound analogs and their intermediates is accomplished through a combination of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of the molecules. nih.govnih.gov Chemical shifts, coupling constants, and integration values in ¹H NMR spectra provide detailed information about the number and connectivity of protons. ¹³C NMR spectra reveal the number of unique carbon atoms and their chemical environment. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are used to establish proton-proton correlations and further confirm the structure. nih.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns. nih.govnih.gov Electrospray ionization (ESI) is a common ionization technique used for these types of molecules, often providing the protonated molecular ion [M+H]⁺. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of specific functional groups within the molecule. nih.gov For example, the characteristic stretching vibration of the carbonyl group (C=O) in the pyrrolidin-2-one ring and the vibrations associated with the pyridine ring can be readily identified.
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. nih.gov This technique was used to confirm the structure of an N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene derivative, a key intermediate in a pyrrolidine synthesis. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC): In addition to its use in chiral resolution, chiral HPLC is an essential analytical tool for determining the enantiomeric excess (ee) of stereoselective synthesis products. lookchem.comnih.gov By using a chiral stationary phase, the two enantiomers of a compound can be separated and their relative amounts quantified. lookchem.com
A summary of the characterization data for a representative compound, 4-amino-1-cyclopentyl-3-(p-tolyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, is provided in the table below. nih.gov
| Compound | ¹H NMR (400 MHz, DMSO-d₆) δ | ¹³C NMR (101 MHz, DMSO-d₆) δ | ESI-MS: m/z |
| 4-amino-1-cyclopentyl-3-(p-tolyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (1k) | 7.75 (d, J = 5.6 Hz, 1H), 7.36 (q, J = 8.2 Hz, 4H), 6.74 (d, J = 5.5 Hz, 1H), 4.80 - 4.73 (m, 1H), 4.70 (s, 2H), 2.41 (s, 3H), 2.14 - 1.83 (m, 6H), 1.75 - 1.56 (m, 2H) | 152.64, 143.89, 141.14, 138.62, 135.08, 132.27, 130.04, 128.44, 110.19, 97.31, 53.73, 28.98, 24.92, 21.14 | 309.90 [M + H]⁺ |
Biological Activity and Molecular Mechanistic Studies of 5 Pyridin 4 Yl Pyrrolidin 2 One Derivatives
Antimalarial Activity Investigations
The emergence and spread of drug-resistant Plasmodium parasites, the causative agents of malaria, necessitate the urgent development of novel antimalarial agents with new mechanisms of action. In this context, derivatives of 5-(pyridin-4-yl)pyrrolidin-2-one have been identified as a promising new class of antimalarial compounds. nih.govacs.orgacs.org
Inhibition of Plasmodium Cytoplasmic Prolyl-tRNA Synthetase (cPRS) by this compound Derivatives.nih.govacs.orgacs.orgmmv.orgconsensus.appmit.edu
Research has identified the Plasmodium cytoplasmic prolyl-tRNA synthetase (cPRS) as the molecular target for the antimalarial activity of this compound derivatives. nih.govacs.orgmmv.org This enzyme is crucial for protein synthesis in the parasite, making it a validated target for antimalarial drugs. nih.govacs.orgacs.orgmit.edu The natural product febrifugine (B1672321) and its synthetic analog, halofuginone, also target cPRS, but their development has been hampered by unacceptable side effects. mit.edu The this compound scaffold represents a distinct chemical class that binds to the ATP-site of the enzyme. nih.govacs.org
Screening of a library of compounds originally designed as human prolyl-tRNA synthetase (HsPRS) inhibitors led to the identification of 1-(pyridin-4-yl)pyrrolidin-2-one derivatives with potent antimalarial activity. nih.govacs.orgmit.edu A frontrunner compound, designated as 1 , and its active enantiomer, 1-S , demonstrated low-double-digit nanomolar activity against various laboratory strains of Plasmodium falciparum. nih.govacs.orgacs.org This potent activity was observed against both drug-sensitive and drug-resistant strains, indicating a lack of cross-resistance with existing antimalarials. nih.govacs.orgmit.edu
Table 1: In vitro Activity of Selected this compound Derivatives against P. falciparum
| Compound | P. falciparum NF54 IC₅₀ (nM) | Selectivity Index (SI) vs. HEK293 |
|---|---|---|
| 1 | 25 | >50 |
| 1-S | 15 | >50 |
| 4-S | Not specified | 15 |
| 2 | Not specified | Not specified |
| 3-S | Not specified | Not specified |
Data sourced from a study on the repositioning of these derivatives as antimalarial agents. nih.govmit.edu
To assess the clinical relevance of these findings, the activity of the lead compound 1 was evaluated against a panel of drug-resistant clinical field isolates of P. falciparum. Encouragingly, the compound maintained its potent activity against all tested resistant strains, irrespective of their geographical origin or resistance profile. nih.govacs.orgmit.edu This included strains resistant to historical antimalarial drugs. acs.orgmit.edu Furthermore, similar levels of growth inhibition were observed against clinical isolates of P. vivax, another major human malaria parasite. nih.govconsensus.app This broad-spectrum activity against drug-resistant field isolates underscores the potential of this chemical scaffold.
Studies have revealed a clear enantiomeric selectivity in the inhibition of cPRS. The (S)-enantiomer of the lead compound, 1-S , was found to be the more active form, exhibiting greater potency than the racemic mixture. nih.govacs.orgacs.org This stereospecificity is a key indicator of a specific interaction with the target enzyme and provides a basis for the rational design of more potent and selective inhibitors.
Mechanisms of Plasmodium Resistance to this compound Analogs.nih.govacs.orgmmv.orgconsensus.app
While these compounds show no cross-resistance with existing antimalarials, understanding potential resistance mechanisms is crucial for their future development. nih.gov In vitro resistance selection studies have been conducted to assess the propensity of the parasite to develop resistance to this chemical class. nih.govmmv.org The results indicated a relatively high propensity for resistance development in vitro, with a minimum inoculum for resistance of 8 × 10⁵ parasites at a selection pressure of 3 times the IC₅₀. nih.govmmv.orgconsensus.app This suggests that resistance could emerge under drug pressure. The mechanism of resistance is believed to be linked to mutations in the target enzyme, cPRS, which would reduce the binding affinity of the inhibitors. nih.gov
Preclinical In Vivo Efficacy in Humanized Murine Models of Malaria.nih.govacs.orgmmv.orgconsensus.appmit.edu
The promising in vitro activity of the this compound derivatives was further validated in preclinical in vivo models. Murine models provide an essential platform for assessing the efficacy of new antimalarial compounds. mdpi.com The lead compound 1 and its active enantiomer 1-S demonstrated oral efficacy in a humanized murine model of P. falciparum malaria. nih.govacs.orgmmv.org This successful translation from in vitro potency to in vivo efficacy is a critical step in the drug discovery pipeline. nih.govacs.org These findings, combined with a favorable preliminary off-target profile, suggest that this class of compounds represents a promising starting point for the development of novel antimalarial prophylactic agents. nih.govacs.orgmmv.orgconsensus.app
Anticancer Activity Research
The pyrrolidin-2-one moiety is recognized as a valuable scaffold in the design of novel anticancer agents. bohrium.commdpi.com Derivatives have demonstrated the ability to inhibit the growth of various cancer cell lines through diverse mechanisms of action. bohrium.com
Derivatives of the pyrrolidine (B122466) scaffold have been evaluated for their cytotoxic effects against several human cancer cell lines, including the breast adenocarcinoma lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). For instance, certain spiro[pyrrolidine-3,3'-oxindoles] have shown inhibitory activity against MCF-7 cells, with some compounds inducing apoptosis at low micromolar concentrations. nih.gov Similarly, pyrrolidine-2,5-dione derivatives have been synthesized and tested against MCF-7 cells, among others. nih.gov One study on pyrrolidine derivatives targeting the actin cytoskeleton specifically investigated their mechanism of action in the MCF-7 cell line. depauw.edu Research on pyrrolo[2,3-d]pyrimidine derivatives also demonstrated strong cytotoxic activity against MCF-7 cells. nih.gov While many derivatives show promise, their efficacy can be highly dependent on the specific substitutions on the pyrrolidine ring and the cancer cell line being tested. bohrium.comucy.ac.cy
| Derivative Class | Cell Line | Reported Activity (IC50/EC50) | Reference |
|---|---|---|---|
| Spiro[pyrrolidine-3,3'-oxindoles] | MCF-7 | EC50 values of 3.53 µM, 4.01 µM, and 6.00 µM for specific compounds | nih.gov |
| Thiophen-containing Pyrrolidines | MCF-7 | IC50 values in the range of 17-28 µM | nih.gov |
| Pyrrolo[2,3-d]pyrimidines | MCF-7 | IC50 value of 1.66 µM for the most potent compound | nih.gov |
| Coumarin-pyrrolidine derivatives | MCF-7 | Variable levels of anticancer activity reported | bohrium.com |
The anticancer effects of pyrrolidin-2-one derivatives are mediated through their interaction with various molecular targets crucial to cancer cell survival and proliferation. While specific research targeting AKT1 or Orexin type 2 receptor (Ox2R) with this compound derivatives is not prominent in the reviewed literature, studies on the broader class of pyrrolidine derivatives have identified several other key molecular targets.
An in-silico study of 2-pyrrolidinones from marine sources identified potential activity against several proteins associated with cancer, including Janus kinase 2 (JAK2), Janus kinase 3 (JAK3), and Mitogen-activated protein kinase 14 (MAPK14). gsconlinepress.com Chemical proteomics has pointed to histone deacetylase 2 (HDAC2) and prohibitin-2 (PHB2) as potential targets for certain spiro[pyrrolidine-3,3-oxindoles]. nih.gov Other investigated targets for pyrrolidine-containing compounds include the CXCR4 chemokine receptor, which is involved in cancer metastasis, as well as microtubules and Topoisomerase I, which are targeted by established chemotherapy drugs that feature a pyrrolidine moiety. researchgate.netnih.govnih.gov For the structurally related isomeric compound class, 1-(pyridin-4-yl)pyrrolidin-2-one, prolyl-tRNA synthetase (PRS) has been identified as a primary target in the context of antimalarial activity. acs.orgresearchgate.netnih.gov
Antimycobacterial Activity Studies
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents. nih.gov The pyrrolidine scaffold and related structures containing the pyridine-4-yl moiety (isonicotinoyl group) are of significant interest in the development of novel antimycobacterial drugs. core.ac.uknih.gov
Various derivatives containing the pyrrolidine or a related pyridine-4-yl core have been screened for their efficacy against Mycobacterium tuberculosis (Mtb). A series of 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridines, which share the pyridin-4-yl group, were evaluated against the standard Mtb H37Rv strain and drug-resistant clinical isolates. nih.gov Compounds with long lipophilic chains showed particularly interesting activity, with some being significantly more potent than the first-line drug isoniazid (B1672263) against a resistant strain. nih.gov Similarly, N-acylhydrazone derivatives of isoniazid have been tested against both susceptible and isoniazid-resistant Mtb strains, although their activity was diminished against strains with mutations in the inhA gene. nih.gov More directly, a study on dispiro indeno pyrrolidine derivatives found a compound that was substantially more active than the reference drug cycloserine against Mtb H37Rv. nih.gov Another study on spirooxindolopyrrolidines identified compounds with potent activity against both H37Rv and isoniazid-resistant clinical isolates. nih.gov
| Derivative Class | M. tuberculosis Strain | Reported Activity (MIC) | Reference |
|---|---|---|---|
| 4-(5-Pentadecyl-1,3,4-oxadiazol-2-yl)pyridine | Drug-Resistant (CIBIN 112) | 10x more active than isoniazid | nih.gov |
| Spirooxindolopyrrolidine (2-chloro derivative) | H37Rv | 0.78 µg/mL | nih.gov |
| Spirooxindolopyrrolidine (2-chloro derivative) | INH-Resistant (inhA) | 0.19 µg/mL | nih.gov |
| Spirooxindolopyrrolidine (2-fluoro derivative) | H37Rv | 0.39 µg/mL | nih.gov |
| Dispiro indeno pyrrolidine (2,4-dichlorophenyl derivative) | H37Rv | IC50: 1.07 µg/mL | nih.gov |
| Isoniazid N-acylhydrazone derivative (Compound 13) | Pan-susceptible (RG500) | 0.98 µM | nih.gov |
General Antibacterial Potential of Pyrrolidin-2-one Derivatives
Beyond their specific action against mycobacteria, derivatives of pyrrolidin-2-one have been explored for broader antibacterial activity. bohrium.com The pyrrolidin-2-one nucleus is considered a versatile lead structure for designing powerful bioactive agents against various bacterial pathogens. bohrium.com Synthetic pyrrolidine compounds have shown a diversity of pharmacological activities, and their derivatization with moieties like thiazole (B1198619) or as part of metal complexes has been explored to enhance their antibacterial effects. bohrium.com The structural flexibility of the pyrrolidin-2-one scaffold allows for the development of compounds that can potentially overcome existing mechanisms of bacterial resistance.
Structure Activity Relationship Sar and Ligand Design Principles
Elucidation of Key Structural Determinants for Biological Potency and Selectivity
The fundamental 1-(pyridin-4-yl)pyrrolidin-2-one core is a critical determinant for biological activity. Phenotypic screening identified this scaffold as having attractive potency against P. falciparum growth. nih.govacs.org A key challenge and determinant for therapeutic potential is achieving high selectivity for the parasite's PRS enzyme over its human orthologue (HsPRS). nih.govnih.govmit.edu
The frontrunner compound from initial studies, designated as compound 1 , established the scaffold's potential. It exhibited potent, low-double-digit nanomolar activity against the Pf3D7 strain of P. falciparum and showed an acceptable selectivity index when compared to its cytotoxicity against human HEK293 cells. nih.govacs.org The selectivity of these compounds is a crucial factor, with research indicating that while some derivatives show encouraging selectivity for antimalarial activity, this remains a primary focus for optimization. mit.edu
Impact of Substituent Variations on Pharmacological Activity and Target Binding
Modifications to the peripheral groups of the 1-(pyridin-4-yl)pyrrolidin-2-one scaffold have been explored to probe the structure-activity relationship and optimize properties. These variations have shown that the scaffold is tolerant to a range of substitutions without a detrimental loss of activity. nih.govmit.edu
Key findings from the analysis of several analogues include:
Polarity Introduction : Replacing an alkylnitrile group on the phenyl ring with a primary alcohol (compound 2 ) to increase polarity was well-tolerated, suggesting this position can be modified to improve physicochemical properties. nih.govmit.edu
Heterocyclic Modification : Alterations to the heterocyclic moiety attached to the benzylic group were also explored (compound 3-S ), indicating that this part of the molecule is amenable to change. nih.govmit.edu
Linker and Benzylic Substitution : Compound 4-S features an anilide in place of the carboxamide and lacks any substituents on the benzylic group. nih.govmit.edu This modification was also well-tolerated and maintained a favorable selectivity profile. mit.edu
These initial findings suggest that various points on the scaffold can be modified to fine-tune properties like metabolic stability and solubility while preserving the essential interactions required for potent enzyme inhibition. nih.govmit.edu
Table 1: Biological Activity of Representative 1-(pyridin-4-yl)pyrrolidin-2-one Derivatives
| Compound | Key Structural Variation | P. falciparum Activity (IC₅₀, nM) | Human Cell Cytotoxicity (CC₅₀, nM) | Human PRS Inhibition (IC₅₀, nM) |
|---|---|---|---|---|
| 1 (racemate) | Frontrunner compound | 10 | 769 | 21 |
| 1-S (enantiomer) | S-stereoisomer of compound 1 | 9 | 741 | 18 |
| 1-R (enantiomer) | R-stereoisomer of compound 1 | 5,500 | >10,000 | >10,000 |
| 2 (racemate) | Primary alcohol replaces alkylnitrile | 28 | 1,400 | 250 |
| 3-S | Modification at the heterocyclic moiety | 17 | 1,100 | 120 |
| 4-S | Anilide linker, no benzyl (B1604629) substituent | 30 | 1,300 | 85 |
Data sourced from Okaniwa et al., 2021. Activities are against Pf3D7 strain and HEK293 cells. nih.govresearchgate.net
Stereochemical Influence on Ligand-Receptor Interactions and Bioactivity
The stereochemistry of the pyrrolidin-2-one ring is a critical factor influencing biological activity. nih.govnih.gov The non-planar nature of the five-membered pyrrolidine (B122466) ring allows for a distinct three-dimensional arrangement of substituents that dictates the efficiency of ligand-receptor binding. nih.gov
For the 1-(pyridin-4-yl)pyrrolidin-2-one series, a strong enantiopreference was observed. mit.edu The initial screening library contained some enantiopure compounds that exclusively featured the S-stereochemistry. nih.gov To confirm the importance of this configuration, the racemic frontrunner compound 1 was separated into its individual enantiomers, 1-S and 1-R . mit.edu
Testing revealed that the antiplasmodial activity was almost entirely associated with the S-enantiomer (1-S ), which was approximately 600 times more potent than the R-enantiomer (1-R ). researchgate.netmit.edu This dramatic difference in potency underscores a highly specific stereochemical requirement for binding to the active site of the Plasmodium PRS enzyme, where only the S-configuration allows for the optimal orientation and interaction with target residues. nih.govmit.edu This finding is crucial for guiding the synthesis of future derivatives, emphasizing the need for stereoselective methods to produce the more active S-enantiomer. nih.govmdpi.com
Rational Design Strategies for Optimizing 5-(pyridin-4-yl)pyrrolidin-2-one Derived Bioactive Compounds
The primary objective for the rational design of new 1-(pyridin-4-yl)pyrrolidin-2-one derivatives is to enhance their therapeutic profile, with a major focus on improving selectivity for the parasite enzyme over the human equivalent. nih.govnih.gov While the initial hits are potent, greater selectivity is required to minimize potential off-target effects. acs.orgmit.edu
Key strategies for the optimization of this scaffold include:
Enhancing Selectivity : Medicinal chemistry efforts are focused on modifications that exploit structural differences between the Plasmodium and human PRS active sites to increase the selectivity index. nih.govacs.org
Improving Pharmacokinetics : The frontrunner compounds exhibit some metabolic liabilities. acs.orgmit.edu Rational design aims to identify and modify these metabolic "soft spots" to create analogues with improved stability and a better pharmacokinetic profile. acs.org
Optimizing Physicochemical Properties : Poor aqueous solubility was identified as a parameter needing improvement for this chemical class. mit.edu Future designs will incorporate modifications to enhance solubility and other physicochemical properties to improve drug-like characteristics.
Scaffold Hopping and SAR Expansion : Further exploration of the structure-activity relationship through techniques like scaffold hopping and the synthesis of a broader range of analogues is necessary. nih.govacs.org This will provide a more detailed understanding of which substituents are tolerated and which can enhance potency and selectivity. nih.govmit.edu
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Target Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. ubaya.ac.id This method is crucial for understanding the binding mode of a ligand within the active site of a protein target. For derivatives of 5-(pyridin-4-yl)pyrrolidin-2-one, docking studies have been instrumental in identifying and optimizing their interactions with various therapeutic targets.
In the context of antimalarial drug discovery, derivatives of 1-(pyridin-4-yl)pyrrolidin-2-one were identified as a novel class of inhibitors targeting the Plasmodium falciparum prolyl-tRNA synthetase (PfPRS), a clinically validated target. ubaya.ac.idnih.gov Molecular docking studies using tools like EasyDockVina 2.2 were performed to predict the binding affinity and interaction patterns of enantiomers of these derivatives with the ATP binding site of the enzyme. ubaya.ac.id The results indicated that the S-enantiomer had a higher binding affinity compared to the R-enantiomer, a finding that correlated well with in vitro antimalarial potency data. ubaya.ac.id Key predicted interactions involved amino acid residues such as GLN475 and THR478, highlighting their importance in the ligand-enzyme interaction. ubaya.ac.id
Similarly, in the search for new treatments for Alzheimer's disease, various pyrrolidin-2-one derivatives have been designed and evaluated as potential acetylcholinesterase (AChE) inhibitors. nih.govresearchgate.net Using the Glide module for extra-precision docking, researchers docked a library of novel pyrrolidin-2-one compounds into the active site of AChE (PDB ID: 4EY7). nih.govresearchgate.net The simulations revealed that many of the synthesized compounds exhibited strong binding affinities, with some derivatives showing higher docking scores than the standard drug, donepezil. nih.govresearchgate.net
Interactive Table: Molecular Docking of Pyrrolidin-2-one Derivatives
| Compound/Derivative Class | Target Protein | Docking Software/Method | Key Findings |
|---|---|---|---|
| 1-(pyridin-4-yl)pyrrolidin-2-one derivatives | P. falciparum Prolyl-tRNA Synthetase (PfPRS) | EasyDockVina 2.2 | The S-enantiomer shows higher binding affinity than the R-enantiomer, consistent with in vitro data. ubaya.ac.id |
| Pyrrolidin-2-one derivatives | Acetylcholinesterase (AChE) | Glide (Extra-Precision Mode) | Several derivatives showed higher docking scores than the reference inhibitor donepezil, indicating strong binding affinity. nih.govresearchgate.net |
Molecular Dynamics Simulations for Conformational Stability and Interaction Analysis
Molecular dynamics (MD) simulations offer a more dynamic picture of molecular interactions by simulating the movements of atoms and molecules over time. mdpi.com This technique is invaluable for assessing the conformational stability of a ligand-protein complex and analyzing the persistence of key interactions identified through docking.
For pyrrolidin-2-one derivatives targeting acetylcholinesterase, MD simulations were conducted for 100 nanoseconds to evaluate the stability of the docked complexes. nih.govresearchgate.net These simulations, along with MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) studies, suggested that the synthesized compounds could form stable complexes with the AChE enzyme. nih.govresearchgate.net MD simulations can reveal the dynamic role of specific residues and water molecules in the binding pocket, providing a deeper understanding that goes beyond the static image offered by docking. mdpi.com By observing the trajectory of the complex over time, researchers can confirm whether the initial binding pose is maintained and identify any significant conformational changes in the protein or the ligand. nih.govmdpi.com
In silico Approaches for Predicting Biological Activities (e.g., PASS Software)
Beyond single-target interactions, computational tools can predict a broad spectrum of biological activities for a given chemical structure. One such tool is the Prediction of Activity Spectra for Substances (PASS) software. genexplain.comakosgmbh.de PASS analyzes the structure of a compound and, based on a structure-activity relationship (SAR) knowledge base, predicts a range of potential pharmacological effects, mechanisms of action, and toxicities. genexplain.comway2drug.com
The output from PASS is a list of probable activities, each with two probabilities: Pa (probability of being active) and Pi (probability of being inactive). genexplain.com An activity is considered probable if Pa > Pi. genexplain.com This approach allows for the early-stage identification of a compound's potential therapeutic applications as well as possible side effects. akosgmbh.de
While specific PASS prediction data for this compound is not detailed in the provided context, the methodology has been applied to other heterocyclic compounds like piperidine (B6355638) derivatives. clinmedkaz.org In such studies, researchers select predicted effects where the probability of activity (Pa) meets a certain threshold (e.g., Pa ≥ 0.5) to focus on the most likely biological actions. clinmedkaz.org For new chemical entities, this predictive power is crucial for guiding further preclinical research and prioritizing compounds for synthesis and testing. akosgmbh.declinmedkaz.org The PASS database contains information on hundreds of thousands of compounds and thousands of biological activities, making it a comprehensive tool for virtual screening. genexplain.com
Conformational Analysis and Three-Dimensional Structure Exploration of this compound Derivatives
The three-dimensional shape (conformation) of a molecule is critical to its biological activity. Conformational analysis involves exploring the different spatial arrangements of a molecule's atoms to identify low-energy, stable conformations and understand how its shape influences its ability to interact with a biological target.
For derivatives of 1-(pyridin-4-yl)pyrrolidin-2-one, stereochemistry plays a definitive role in their biological activity. nih.govmit.edu Chiral separation of a lead compound revealed that the antiplasmodial activity was almost exclusively associated with the S-enantiomer. mit.edu This highlights the importance of the specific 3D arrangement of the substituents around the chiral center of the pyrrolidinone ring for effective binding to the target, PfPRS. nih.govmit.edu
Furthermore, conformational analysis of substituents on the pyrrolidinone ring can explain differences in potency and selectivity. For instance, in the development of KRAS inhibitors, the conformational preference of a prolinol substituent was found to be crucial for enabling a productive interaction with a key glutamate (B1630785) residue (Glu62) in the protein's binding pocket. acs.org An unbranched prolinol adopted a linear conformation that prevented this key interaction, whereas a branched substituent favored a torsion angle that facilitated a salt bridge, leading to higher potency. acs.org Such analyses, combining X-ray crystallography data and computational modeling, are essential for the rational design and optimization of pyrrolidinone-based compounds. nih.govacs.org
Future Directions and Research Perspectives for 5 Pyridin 4 Yl Pyrrolidin 2 One Research
Development of Next-Generation Analogs with Enhanced Efficacy and Target Selectivity
The journey of 5-(pyridin-4-yl)pyrrolidin-2-one and its derivatives began with their identification as inhibitors of the Plasmodium falciparum cytoplasmic prolyl-tRNA synthetase (cPRS), a clinically validated target for antimalarial drugs. researchgate.netnih.govnih.gov Initial studies have shown that the S-enantiomer is the more active form against the parasite. mit.edu The development of next-generation analogs will necessitate a deep dive into the structure-activity relationships (SAR) to enhance potency and, crucially, to ensure selectivity over the human orthologue of the target enzyme to minimize potential toxicity. nih.govnih.gov
Future research should systematically explore modifications at several key positions of the scaffold. For instance, the substitution pattern on the pyridine (B92270) ring and the pyrrolidinone core can be altered to optimize interactions with the target's binding site. One study on related 4-aryl pyrrolidines as antimalarial agents highlighted that replacing a phenyl ring with a pyridine or pyrimidine (B1678525) ring was well-tolerated and could improve pharmacokinetic properties. nih.gov This suggests that further exploration of heterocyclic replacements for the pyridine moiety in this compound could yield analogs with improved drug-like properties.
Moreover, the development of analogs is not limited to antimalarial applications. The pyrrolidin-2-one core is a versatile scaffold found in a variety of biologically active compounds. For example, a series of piperazinyl pyrrolidin-2-ones have been identified as potent and reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), a therapeutic target for neurodegenerative diseases. acs.orgresearchgate.net By strategically modifying the this compound scaffold, it may be possible to design novel inhibitors for a range of other enzymes and receptors implicated in various pathologies.
Table 1: Representative 1-(pyridin-4-yl)pyrrolidin-2-one Analogs and their Biological Activity
| Compound | Target | Activity | Reference |
| 1-(pyridin-4-yl)pyrrolidin-2-one derivative (Frontrunner 1) | Plasmodium falciparum cPRS | Low-double-digit nanomolar activity against resistant P. falciparum strains. | researchgate.netnih.govnih.gov |
| Piperazinyl pyrrolidin-2-one derivative | Monoacylglycerol Lipase (MAGL) | Potent and reversible inhibition. | acs.orgresearchgate.net |
| 4-Aryl-N-benzylpyrrolidine-3-carboxamide (CWHM-1008) | Plasmodium falciparum | Orally efficacious in a mouse model of malaria. | nih.gov |
This table is interactive. Click on the headers to sort the data.
Exploration of Novel Therapeutic Applications Beyond Current Focus Areas
The initial discovery of this compound derivatives as antimalarials was a result of repositioning a library of compounds originally designed for human indications. researchgate.netnih.govnih.gov This inherent potential for cross-reactivity with human targets opens up exciting avenues for exploring novel therapeutic applications beyond infectious diseases.
Neurological and Neurodegenerative Diseases: As mentioned, the pyrrolidin-2-one scaffold has been successfully adapted to target MAGL, an enzyme involved in the endocannabinoid system with implications for neuroinflammation and neurodegeneration. acs.orgresearchgate.net Furthermore, a patent for dihydro-pyrrolo-pyridine derivatives for treating neurological and neurodegenerative diseases hints at the potential of this core structure in this therapeutic area. Future research should focus on creating and screening libraries of this compound analogs against a panel of neurological targets.
Oncology: The pyrrolidine (B122466) scaffold is a common feature in many anticancer agents. nih.gov While direct evidence for the anticancer activity of this compound is still emerging, related pyridin-2(1H)-one analogues have been identified as potent TRK inhibitors for cancer treatment. mmv.org Given that pyridinyl and pyrrolidinone moieties are present in various kinase inhibitors, it is plausible that derivatives of this compound could be developed as inhibitors of kinases or other signaling proteins implicated in cancer.
Metabolic Disorders: The discovery of pyridone-containing GPR119 agonists for the treatment of type 2 diabetes further underscores the versatility of pyridine-based scaffolds in targeting metabolic diseases. nih.gov Systematic screening of this compound derivatives against a panel of metabolic targets could uncover novel leads for conditions such as diabetes, obesity, and dyslipidemia.
Advanced Mechanistic Investigations at the Molecular and Cellular Levels
A thorough understanding of how this compound and its analogs exert their biological effects is paramount for their successful development. While the mechanism of action against P. falciparum cPRS has been partially elucidated, deeper mechanistic studies are required for both the antimalarial and any newly identified therapeutic applications. researchgate.netmit.edu
Future research should employ a range of advanced techniques to probe the molecular and cellular interactions of these compounds. X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information on how these molecules bind to their targets, guiding the rational design of more potent and selective analogs. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be used to quantify the binding affinity and kinetics of these interactions.
At the cellular level, techniques such as thermal shift assays can confirm target engagement in a cellular context. Furthermore, chemoproteomics approaches can be utilized to identify the full spectrum of protein targets for a given compound within the cell, potentially revealing novel mechanisms of action or off-target effects. For any new therapeutic application, it will be crucial to conduct detailed in vitro and in vivo studies to understand the compound's effect on relevant signaling pathways and disease models.
Integration of High-Throughput Screening and Computational Methods in Compound Discovery
The discovery of the antimalarial activity of 1-(pyridin-4-yl)pyrrolidin-2-one derivatives originated from a phenotypic high-throughput screening (HTS) campaign. researchgate.netnih.govnih.gov This highlights the power of HTS in identifying novel biological activities for existing chemical scaffolds. Future research should leverage both phenotypic and target-based HTS to explore the full therapeutic potential of the this compound scaffold. Screening large, diverse libraries of its derivatives against a wide array of cell lines and a panel of purified protein targets could rapidly identify new lead compounds for various diseases. mdpi.com
In parallel, computational methods are poised to play a pivotal role in accelerating the discovery and optimization of this compound-based drugs. nih.gov Structure-based drug design, utilizing the crystal structures of target proteins, can guide the synthesis of analogs with improved binding affinity and selectivity. Pharmacophore modeling and virtual screening can be employed to search large compound databases for molecules that are structurally similar to known active compounds or that are predicted to bind to a specific target.
Furthermore, computational approaches can be used for drug repositioning, where existing drugs or clinical candidates are screened against new targets. By building a computational model of the this compound scaffold and its known biological activities, it may be possible to predict novel therapeutic uses for this compound class. The integration of these in silico methods with experimental validation will be a powerful strategy for unlocking the full therapeutic potential of this promising chemical scaffold.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 5-(pyridin-4-yl)pyrrolidin-2-one, and how can purity be maximized?
- Methodology : The compound can be synthesized via alkylation of pyrrolidin-2-one with a pyridinyl precursor under flow chemistry conditions. A reported procedure involves reacting pyrrolidin-2-one (2.5 equiv.) with 4-bromopyridine in the presence of benzophenone as a dual photooxidant/base, followed by silica gel chromatography (pentane:DCM:MeOH = 4:5.5:0.5) to isolate the product as a brown solid (53% yield). Optimization focuses on solvent selection, stoichiometry, and chromatographic purification to improve yield .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Methodology : X-ray diffraction (XRD) is the gold standard. Data refinement employs the SHELX suite (e.g., SHELXL for small-molecule refinement). Key steps include:
- Data collection with a high-resolution diffractometer.
- Structure solution via direct methods (SHELXS/SHELXD).
- Refinement using SHELXL, incorporating hydrogen bonding and thermal displacement parameters. SHELXPRO can interface with macromolecular datasets if needed .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodology : Silica gel chromatography with gradient elution (e.g., pentane:DCM:MeOH) is standard. For polar byproducts, reverse-phase HPLC or recrystallization from ethanol/water mixtures may enhance purity. Monitor fractions via TLC or LC-MS to confirm isolation .
Advanced Research Questions
Q. How does the pyrrolidinone ring puckering influence the conformational stability of this compound?
- Methodology : Analyze puckering using Cremer-Pople parameters derived from XRD data. The puckering amplitude () and phase angle () quantify deviations from planarity. For five-membered rings, pseudorotation barriers can be calculated via DFT simulations (e.g., Gaussian or ORCA) to assess energy minima .
Q. What intermolecular interactions dominate the crystal packing of this compound?
- Methodology : Hydrogen-bonding networks are characterized using graph-set analysis (e.g., Etter’s rules). The pyridinyl N atom often acts as a hydrogen-bond acceptor, while the lactam carbonyl forms N–H···O interactions. Synthonic engineering can predict cocrystal formation with complementary hydrogen-bond donors .
Q. How is this compound functionalized for in vivo synaptic imaging applications?
- Methodology : Radiolabeling via Suzuki-Miyaura cross-coupling with -methyl iodide. Key steps:
- React a boronic ester precursor with -CHI using Pd(OAc), SPhos ligand, and KCO in DMF.
- Purify via semi-preparative HPLC to obtain UCB-J, a PET tracer for synaptic vesicle glycoprotein SV2A .
Q. What strategies enable enantioselective synthesis of this compound derivatives?
- Methodology : Chiral auxiliaries or asymmetric catalysis. For example:
- Use (S)-BINAP/Pd complexes for Suzuki coupling to install stereochemistry.
- Resolve enantiomers via chiral HPLC (e.g., Chiralpak IA column) or enzymatic kinetic resolution .
Key Data and Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
